N-(4-methoxybenzyl)-3-methylaniline
Description
Contextualization within N-Benzyl Aniline (B41778) Derivatives and Secondary Amine Chemistry
N-(4-methoxybenzyl)-3-methylaniline is chemically classified as a secondary amine. Secondary amines are characterized by a nitrogen atom bonded to two organic substituents (in this case, a 4-methoxybenzyl group and a 3-methylphenyl group) and one hydrogen atom. wisdomlib.orgfiveable.mewikipedia.org This class of amines is fundamentally important in organic chemistry, serving as crucial reagents and intermediates for creating carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other functional materials. enamine.netunacademy.com
The compound is also a member of the N-benzyl aniline family. N-benzyl anilines are derivatives of aniline where one of the hydrogen atoms on the amino group is replaced by a benzyl (B1604629) group. medchemexpress.comdergipark.org.tr The synthesis of these derivatives is a common objective in organic chemistry, often achieved through methods like the reductive amination of an aldehyde with an aniline or the benzylation of an aniline with a benzyl halide. dergipark.org.trscientific.net The substituents on both the benzyl and aniline rings can be varied, creating a large library of compounds with diverse properties. This compound is a specific example, featuring a methoxy (B1213986) group on the benzyl ring and a methyl group on the aniline ring.
Significance as a Foundational Molecular Scaffold in Organic Synthesis
A foundational or molecular scaffold is a core structure from which a variety of derivatives can be synthesized. This compound and related N-benzyl anilines serve as excellent examples of such scaffolds. nih.gov Their structure contains multiple points that can be chemically modified to fine-tune their biological activity or physical properties.
The N-benzyl aniline framework is particularly promising for the development of novel therapeutic agents. For instance, research has demonstrated that the N-benzylaniline scaffold is effective for developing new antibacterial drugs, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Scientists synthesize a range of derivatives by altering the substituents on the aromatic rings and then test these new compounds for their biological effects. This scaffold approach allows for systematic exploration of structure-activity relationships, where the impact of each modification can be assessed. The presence of the secondary amine linkage is also crucial, as it can participate in key interactions, such as hydrogen bonding, with biological targets. wikipedia.org
Overview of Current Research Trajectories and Academic Relevance
Current research involving N-benzyl aniline derivatives, including structures like this compound, is focused on several key areas, primarily within medicinal chemistry and materials science.
One major trajectory is the development of novel antibacterial agents . A study highlighted the synthesis of Schiff bases and their reduction to N-benzylanilines, which showed significant activity against Gram-positive bacteria. One derivative, in particular, was highly effective against 19 clinical MRSA strains by inhibiting the enoyl-ACP reductase (FabI) enzyme, which is crucial for fatty acid synthesis in bacteria. nih.gov This work establishes the N-benzylaniline structure as a promising scaffold for anti-staphylococcal drug development. nih.gov
Another significant area of research is in the field of dermatology and cosmetics . Scientists have synthesized fluorinated N-benzylaniline derivatives to explore their potential as tyrosinase inhibitors. scientific.netresearchgate.net Tyrosinase is a key enzyme in the production of melanin, and its inhibition can help in treating skin hyperpigmentation issues like melasma and age spots. One study found that a fluorinated derivative, N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline, was a potent tyrosinase inhibitor and showed superior anti-melanogenic activity compared to the standard kojic acid. scientific.netresearchgate.net This suggests that modifying the N-benzyl aniline core, including analogues of this compound, could lead to new skin-depigmenting agents.
The academic relevance of this compound is rooted in its utility as a model compound and synthetic intermediate for creating these and other novel molecules. Its synthesis and the characterization of its properties contribute to the broader understanding of secondary amine reactivity and the strategic design of functional organic compounds.
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key computed physical and chemical properties of the compound. Data sourced from PubChem. nih.gov
| Property | Value |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-methylaniline |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 5456-64-4 |
| Topological Polar Surface Area | 21.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Table 2: Research Applications of the N-Benzylaniline Scaffold This table highlights key research findings and applications for compounds based on the N-benzylaniline molecular structure.
| Research Area | Key Findings | Reference |
| Antibacterial Agents | N-benzylaniline derivatives show strong activity against MRSA by inhibiting the saFabI enzyme in the bacterial fatty acid synthesis pathway. | nih.gov |
| Tyrosinase Inhibitors | Fluorinated N-benzylaniline derivatives effectively inhibit mushroom tyrosinase and show potent anti-melanogenic activity in melanoma cell lines. | scientific.netresearchgate.net |
| Drug Metabolism Studies | Substituted N-benzyl anilines are synthesized as substrates and potential metabolites to study microsomal metabolism. | dergipark.org.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-4-3-5-14(10-12)16-11-13-6-8-15(17-2)9-7-13/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBUQDJQMPWYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969798 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5456-64-4 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzyl 3 Methylaniline
Reductive Amination Strategies for N-Benzyl Aniline (B41778) Synthesis
Reductive amination, also known as reductive alkylation, is a highly versatile method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org The process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. wikipedia.orglibretexts.org For the synthesis of N-(4-methoxybenzyl)-3-methylaniline, this involves the condensation of 4-methoxybenzaldehyde (B44291) and 3-methylaniline. This reaction can be performed in a stepwise manner or, more conveniently, as a one-pot procedure where the imine formation and reduction occur in situ. acs.org
Palladium-Catalyzed Reductive Amination Protocols
Palladium catalysts are highly effective for various organic transformations, including the N-alkylation of amines. In the context of reductive amination, palladium-on-carbon (Pd/C) is a common catalyst used with hydrogen gas (H₂) as the reductant. youtube.com This heterogeneous catalysis system is attractive due to the clean nature of the reduction, producing only water as a byproduct. The general mechanism involves the initial formation of the imine from 4-methoxybenzaldehyde and 3-methylaniline, followed by palladium-catalyzed hydrogenation of the C=N double bond.
Transition-metal-catalyzed reductive aminations employing hydrogen are considered green and efficient processes. acs.orgnih.gov While direct palladium-catalyzed reductive amination of anilines with aldehydes is well-established, related protocols involving the N-alkylation of amines with alcohols, which proceed via a similar imine intermediate through a "borrowing hydrogen" mechanism, also highlight the utility of palladium catalysts. mdma.ch For instance, palladium supported on iron oxide (Pd/Fe₂O₃) has been shown to catalyze the N-alkylation of aniline with benzyl (B1604629) alcohol effectively, even in the absence of a base. mdma.ch
| Catalyst System | Aldehyde | Amine | Reductant | Conditions | Yield |
| Pd/C | Benzaldehyde | Aniline | H₂ | Ethanol (B145695), RT, 1 atm | High |
| Pd/Fe₂O₃ | Benzyl alcohol | Aniline | - | Toluene, 110°C | 95% |
This table presents representative data for palladium-catalyzed synthesis of N-benzylanilines, illustrating typical conditions and yields.
**2.1.2. Metal Hydride-Mediated Reductive Amination Systems (e.g., NaBH₄/Ga(OH)₃, NaBH₄/I₂) **
Metal hydrides are the most common class of reducing agents for reductive amination due to their operational simplicity and broad functional group tolerance. acsgcipr.org Sodium borohydride (B1222165) (NaBH₄) is a mild and inexpensive reductant, often used for this transformation. purdue.educhegg.com However, its reactivity can be modulated by the addition of various additives.
The reactivity of NaBH₄ is often insufficient to reduce the imine intermediate at a practical rate under neutral conditions, especially when compared to the potential reduction of the starting aldehyde. To overcome this, the reaction is often run in two steps (imine formation followed by reduction) or by using more selective hydride reagents. organic-chemistry.org
More reactive and selective borohydride reagents have been developed to facilitate one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards aldehydes and ketones at neutral or acidic pH but readily reduce the more electrophilic iminium ion intermediate. acs.orgyoutube.commasterorganicchemistry.com This selectivity allows them to be present from the start of the reaction without consuming the aldehyde precursor. acs.orgharvard.edu The use of NaBH(OAc)₃, in particular, has become widespread as it avoids the toxicity associated with cyanide. masterorganicchemistry.comharvard.edu
While specific systems like NaBH₄ combined with gallium(III) hydroxide (B78521) (Ga(OH)₃) or iodine (I₂) have been explored for various reductions, their application specifically for the reductive amination of anilines with benzaldehydes is not as commonly documented as standard borohydride reagents. The principle of these modified systems often involves the in situ generation of a more potent reducing species or Lewis acid activation of the substrate.
| Hydride System | Aldehyde | Amine | Conditions | Yield | Reference |
| NaBH(OAc)₃ | Aromatic Aldehydes | Aromatic Amines | Dichloroethane, AcOH | 80-96% | harvard.edu |
| NaBH₄ | 4-Methoxybenzaldehyde | 1-Phenylethylamine | Methanol | High | google.com |
| NaBH₃CN | Aldehydes/Ketones | Primary/Secondary Amines | Methanol, pH ~6 | Good-Excellent | harvard.edu |
This table showcases common metal hydride systems used in reductive amination for synthesizing N-substituted amines.
One-Pot Synthetic Approaches to this compound
One-pot, or direct, reductive amination is a highly efficient strategy that avoids the isolation of the intermediate imine, thereby saving time and reducing waste. acs.org In this approach, 4-methoxybenzaldehyde, 3-methylaniline, and a suitable reducing agent are combined in a single reaction vessel. wikipedia.org
The success of a one-pot synthesis relies on the careful selection of the reducing agent. The agent must selectively reduce the imine (or iminium ion) in the presence of the starting aldehyde. acs.org As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. harvard.edu The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or an alcohol, often with a catalytic amount of acetic acid to facilitate iminium ion formation. acs.orgharvard.edu
A typical procedure would involve stirring 4-methoxybenzaldehyde and 3-methylaniline together in a suitable solvent, followed by the addition of the hydride reagent. The reaction proceeds at room temperature and is generally complete within a few hours, leading to high yields of the desired this compound. harvard.edu This method is highly valued for its broad applicability and operational simplicity. acs.org
Stereochemical Considerations in Reductive Amination
Stereochemistry becomes a critical consideration in reductive amination when the reaction creates a new chiral center. This can occur if an unsymmetrical ketone is used as the carbonyl partner or if the reaction involves a chiral amine or a chiral reducing agent. Enantioselective reductive amination is a powerful tool for synthesizing optically active amines.
However, in the specific synthesis of this compound from 4-methoxybenzaldehyde and 3-methylaniline, no new stereocenter is generated. The aldehydic carbon of 4-methoxybenzaldehyde becomes the benzylic methylene (B1212753) carbon in the product, which is achiral. Both starting materials are achiral, and the product itself is achiral. Therefore, stereochemical considerations are not applicable in this particular transformation.
Nucleophilic Substitution Reactions in the Synthesis of N-Benzyl Anilines
An alternative and classical approach to the synthesis of N-benzyl anilines is through the nucleophilic substitution reaction between a benzyl halide and an aniline. ncert.nic.in This method relies on the electrophilicity of the benzylic carbon in the benzyl halide and the nucleophilicity of the nitrogen atom in the aniline.
Utilization of Benzyl Halide Intermediates
The synthesis of this compound via this route involves the reaction of a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) with 3-methylaniline. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. ucalgary.ca In this process, the lone pair of electrons on the nitrogen atom of 3-methylaniline attacks the benzylic carbon of the 4-methoxybenzyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. ncert.nic.in
The reaction is typically carried out in a polar solvent, and often a base is added to neutralize the hydrogen halide (HX) that is formed as a byproduct. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic. Common bases include triethylamine, potassium carbonate, or even an excess of the aniline reactant itself. The reactivity of benzyl halides in these reactions generally follows the order I > Br > Cl, which corresponds to the leaving group ability of the halide.
| Benzyl Halide | Amine | Base | Solvent | Conditions |
| 4-Methoxybenzyl Chloride | 3-Methylaniline | K₂CO₃ | Acetonitrile (B52724) | Reflux |
| Benzyl Bromide | Aniline | NaHCO₃ | Ethanol | Reflux |
| Benzyl Chloride | Substituted Anilines | - | Ethanol | 50-70°C |
This table provides representative conditions for the synthesis of N-benzyl anilines via nucleophilic substitution.
This method is robust and straightforward, providing a reliable route to the target compound from readily available starting materials. ncert.nic.in
Influence of Leaving Group Chemistry on Reaction Efficiency
The synthesis of this compound via nucleophilic substitution, specifically the N-alkylation of 3-methylaniline with a 4-methoxybenzyl electrophile, is critically dependent on the nature of the leaving group attached to the benzylic carbon. The efficiency of this SN2 reaction is directly proportional to the stability of the leaving group as an anion. A good leaving group must be a weak base, corresponding to the conjugate base of a strong acid.
The reaction proceeds as follows: 3-methylaniline + 4-methoxybenzyl-LG → this compound + H-LG
The reactivity of the 4-methoxybenzyl agent varies significantly with the leaving group (LG). Halides and sulfonates are commonly employed. Alkyl sulfonates, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are particularly effective. masterorganicchemistry.com The negative charge on the sulfonate oxygen is delocalized through resonance, making them exceptionally stable anions and therefore excellent leaving groups. masterorganicchemistry.com Among the halides, the reactivity trend follows their stability as anions: I⁻ > Br⁻ > Cl⁻ > F⁻. Fluoride is generally a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com Alcohols (where the leaving group would be OH⁻) require protonation by a strong acid to convert the hydroxyl into a much better leaving group, water (H₂O). masterorganicchemistry.com
| Leaving Group (LG) | Chemical Formula | Conjugate Acid | Approx. pKa of Conjugate Acid | Relative Reaction Efficiency |
|---|---|---|---|---|
| Triflate | -OSO₂CF₃ | TfOH | -14 | Excellent |
| Iodide | -I | HI | -10 | Very Good |
| Tosylate | -OSO₂C₆H₄CH₃ | TsOH | -2.8 | Very Good |
| Bromide | -Br | HBr | -9 | Good |
| Chloride | -Cl | HCl | -7 | Moderate |
| Hydroxide (in neutral conditions) | -OH | H₂O | 15.7 | Very Poor |
N-Alkylation and N-Methylation Pathways
The formation of the C-N bond in this compound is a cornerstone of its synthesis, typically achieved through N-alkylation. Modern synthetic chemistry has developed highly selective and efficient methods that overcome traditional challenges like overalkylation and the use of harsh reagents.
Selective Mono-N-Alkylation of Aromatic Amines
A significant challenge in the N-alkylation of primary aromatic amines like 3-methylaniline is preventing the reaction from proceeding to form a tertiary amine (polyalkylation). The desired product, a secondary amine, can itself react with the alkylating agent. To address this, methodologies utilizing the "borrowing hydrogen" or "hydrogen autotransfer" principle have become prominent. nih.govresearchgate.net In this approach, a catalyst temporarily dehydrogenates an alcohol (e.g., 4-methoxybenzyl alcohol) to form the corresponding aldehyde in situ. nih.gov This aldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the mono-alkylated secondary amine and water as the sole byproduct. nih.gov This strategy is highly atom-efficient and selective for mono-alkylation. nih.govacs.org
Catalyst Systems for N-Alkylation (e.g., Ir(III) and Ru(II) complexes)
Transition metal complexes, particularly those of iridium(III) and ruthenium(II), are exceptionally effective catalysts for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism. nih.govacs.orgnih.gov These catalysts operate under mild conditions and with low catalyst loadings, often providing excellent yields of the desired secondary amine. acs.orgnih.gov
Ruthenium(II) Complexes: Pincer-type ruthenium(II) complexes and systems like [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine (B1218219) ligands have demonstrated high efficiency in catalyzing the selective monoalkylation of aromatic amines with a broad range of primary alcohols. acs.org These Ru-based systems are robust and highly selective, preventing the formation of polyalkylation products even when an excess of the alcohol is used. acs.org
Iridium(III) Complexes: Iridium complexes, often coordinated with P,N-ligands or N-heterocyclic carbenes (NHCs), are also powerful catalysts for this transformation. nih.govnih.gov They can achieve high yields at temperatures as low as 70°C and with catalyst loadings of just 0.1 mol %. nih.gov The high selectivity of these iridium catalysts makes them suitable for the precise synthesis of secondary amines. nih.gov
| Catalyst Type | Example Catalyst/System | Typical Reaction Partners | Key Advantages | Reference |
|---|---|---|---|---|
| Ruthenium(II) | Pincer Ru(II) Complex | Aromatic amines + Primary alcohols | High efficiency, excellent selectivity for mono-alkylation, low catalyst loading (1 mol %). | acs.org |
| Ruthenium(II) | [Ru(p-cymene)Cl₂]₂ / DPEphos | Primary amines + Primary/Secondary alcohols | Commercially available, effective for synthesizing pharmaceutical intermediates. | acs.org |
| Iridium(III) | P,N-ligand-coordinated Ir Complex | (Hetero)aromatic amines + Alcohols | Very low catalyst loading (0.1 mol %), mild conditions (70°C), excellent yields. | nih.gov |
| Iridium(III) | Nitrile-substituted NHC-Ir(III) Complex | Anilines + Alcohols (including methanol) | Effective for both N-alkylation and N-methylation. | nih.gov |
Derivatization and Functionalization of the this compound Core
The this compound structure contains two distinct aromatic rings, each amenable to further functionalization. The substituents present on these rings dictate the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
Electrophilic aromatic substitution (EAS) provides a powerful route to introduce new functional groups onto the molecule's aromatic systems. wikipedia.org The outcome is governed by the directing effects of the existing substituents.
On the 3-methylaniline Ring: This ring is substituted with a strongly activating, ortho, para-directing N-alkylamino group and a weakly activating, ortho, para-directing methyl group. The powerful activating nature of the nitrogen atom, which can donate electron density to stabilize the cationic intermediate, dominates the directing effects. wikipedia.org Substitution is strongly favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). Steric hindrance from the bulky 4-methoxybenzyl group may disfavor substitution at the positions ortho to the nitrogen, potentially favoring the para position (position 4).
On the 4-methoxybenzyl Ring: This ring possesses a strongly activating, ortho, para-directing methoxy (B1213986) group and a weakly activating, ortho, para-directing alkyl substituent (the benzylic carbon). The methoxy group's influence is dominant. nih.gov Since the para position is already occupied by the alkyl linker, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 3 and 5).
| Reaction | Reagents | Predicted Major Product(s) on 3-Methylaniline Ring | Predicted Major Product(s) on 4-Methoxybenzyl Ring |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Substitution at C4 and C6 (para/ortho to -NH-) | Substitution at C3 and C5 (ortho to -OCH₃) |
| Bromination | Br₂ / FeBr₃ | Substitution at C4 and C6 (para/ortho to -NH-) | Substitution at C3 and C5 (ortho to -OCH₃) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Complexation with Lewis acid deactivates the ring, reaction is difficult. | Acylation at C3 and C5 (ortho to -OCH₃) |
Transformations at the Methoxy and Methyl Substituents
Beyond the aromatic rings, the methoxy and methyl groups offer sites for specific chemical transformations.
Methoxy Group Transformations: The aryl methyl ether can be cleaved to reveal a phenol. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as HBr. The resulting hydroxyl group is a versatile handle for further reactions, such as conversion to a triflate, which can then participate in cross-coupling reactions to form new C-C, C-N, or C-O bonds. nih.gov
Methyl Group Transformations: The methyl group on the aniline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. Alternatively, it can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding a bromomethyl group that can be used in subsequent nucleophilic substitution reactions.
Regioselective Functionalization Strategies
The regioselective functionalization of this compound presents a significant challenge due to the presence of multiple reactive sites on its two aromatic rings. Advanced synthetic strategies, particularly directed metalation, have emerged as powerful tools to control the position of subsequent chemical modifications with high precision.
One of the most effective methods for achieving regioselectivity is Directed ortho-Metalation (DoM) . This technique relies on the use of a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped by a variety of electrophiles, leading to the introduction of a new functional group at a predetermined site.
In the case of this compound, both the tertiary amine and the methoxy group can potentially act as DMGs. The nitrogen atom of the tertiary amine can coordinate to the lithium cation of the organolithium reagent, directing deprotonation to the C-2 or C-6 positions of the 3-methylaniline ring. Similarly, the oxygen atom of the methoxy group on the benzyl ring can direct lithiation to the C-3 or C-5 positions of that ring.
The outcome of the directed metalation is influenced by several factors, including the choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium), the solvent, the reaction temperature, and the presence of additives such as tetramethylethylenediamine (TMEDA). These parameters can modulate the kinetic versus thermodynamic control of the deprotonation step, thereby influencing the regioselectivity.
For instance, the lithiation of N-benzylpivalamide, a related N-benzylamine derivative, with t-BuLi has been shown to result in a mixture of ring (2-position) and side-chain lithiated species. nih.gov However, the 2-lithiated isomer can be obtained cleanly through a bromine-lithium exchange of the corresponding 2-bromo-substituted precursor. nih.gov Furthermore, studies on N'-(4-substituted benzyl)-N,N-dimethylureas and N-(4-substituted benzyl)pivalamides have demonstrated that direct lithiation with t-BuLi at low temperatures can cleanly afford the 2-lithiated derivatives. nih.gov
In the context of this compound, the interplay between the directing effects of the nitrogen and the methoxy group would be crucial in determining the site of functionalization. It is plausible that under specific conditions, selective functionalization of either the 3-methylaniline ring or the 4-methoxybenzyl ring could be achieved.
Table 1: Potential Regioselective Functionalization Reactions of this compound via Directed ortho-Metalation
| Directing Group | Position of Lithiation | Electrophile (E+) | Product |
| Tertiary Amine | C-2 or C-6 (on 3-methylaniline ring) | R-X (Alkyl halide) | 2-Alkyl-N-(4-methoxybenzyl)-3-methylaniline or 6-Alkyl-N-(4-methoxybenzyl)-3-methylaniline |
| Tertiary Amine | C-2 or C-6 (on 3-methylaniline ring) | (CH₃)₃SiCl | 2-Trimethylsilyl-N-(4-methoxybenzyl)-3-methylaniline or 6-Trimethylsilyl-N-(4-methoxybenzyl)-3-methylaniline |
| Methoxy Group | C-3 or C-5 (on 4-methoxybenzyl ring) | CO₂ | 3-( (3-methylanilino)methyl)-6-methoxybenzoic acid or 5-( (3-methylanilino)methyl)-2-methoxybenzoic acid |
| Methoxy Group | C-3 or C-5 (on 4-methoxybenzyl ring) | I₂ | N-(3-iodo-4-methoxybenzyl)-3-methylaniline or N-(5-iodo-4-methoxybenzyl)-3-methylaniline |
Reaction Kinetics and Thermodynamics of Synthetic Processes
A thorough understanding of the reaction kinetics and thermodynamics is essential for the optimization of the synthesis of this compound. The primary synthetic route typically involves the N-alkylation of 3-methylaniline with a 4-methoxybenzyl halide, a reaction that generally proceeds via a nucleophilic substitution mechanism.
Rate Law Determination for Key Synthetic Steps
The N-alkylation of anilines with benzyl halides is often considered to be a second-order reaction, consistent with an SN2 mechanism. The rate of the reaction is therefore dependent on the concentrations of both the aniline and the benzyl halide. The rate law can be expressed as:
Rate = k[3-methylaniline][4-methoxybenzyl halide]
Where:
k is the second-order rate constant.
[3-methylaniline] is the concentration of 3-methylaniline.
[4-methoxybenzyl halide] is the concentration of the 4-methoxybenzyl halide.
Kinetic studies on the benzylation of various anilines have been conducted, providing insights into the factors influencing the reaction rate. The nucleophilicity of the aniline and the nature of the leaving group on the benzyl halide are critical determinants of the rate constant. The methyl group at the meta position of 3-methylaniline has a weak electron-donating effect, which slightly enhances the nucleophilicity of the amino group compared to aniline. The methoxy group at the para position of the benzyl halide can influence the electrophilicity of the benzylic carbon.
Experimental determination of the rate law would involve monitoring the concentration of reactants or products over time under various initial concentrations. This can be achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.
Table 2: Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | Initial [3-methylaniline] (mol/L) | Initial [4-methoxybenzyl chloride] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Based on this hypothetical data, doubling the concentration of either reactant doubles the initial rate, which is consistent with a second-order rate law. From this data, the rate constant k can be calculated.
Activation Energy Profiles and Reaction Pathway Analysis
The activation energy (Ea) for the synthesis of this compound is a crucial parameter that dictates the temperature dependence of the reaction rate. It represents the minimum energy required for the reactants to overcome the energy barrier and form the transition state. The Arrhenius equation relates the rate constant (k) to the activation energy and temperature:
k = A * e(-Ea/RT)
Where:
A is the pre-exponential factor.
Ea is the activation energy.
R is the ideal gas constant.
T is the absolute temperature.
The activation energy can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -Ea/R.
Kinetic studies of the benzylation of anilines in ethanol have reported activation enthalpies (ΔH‡) in the range of 10-14 kcal/mol. These values are indicative of a concerted SN2 transition state.
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for analyzing the reaction pathway and calculating the activation energy profile. mdpi.com Such studies can elucidate the geometry of the transition state, where the C-N bond is partially formed and the C-X (halide) bond is partially broken. The calculated activation energy can provide theoretical validation for experimental findings and offer insights into the electronic and steric factors that govern the reaction.
For the N-alkylation of 3-methylaniline with 4-methoxybenzyl chloride, the reaction would proceed through a transition state where the nitrogen atom of the aniline attacks the benzylic carbon, and the chloride ion departs. The methoxy group on the benzyl ring and the methyl group on the aniline ring can influence the stability of this transition state through electronic and steric effects.
Comprehensive Spectroscopic and Advanced Structural Elucidation of N 4 Methoxybenzyl 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework and deduce the connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of N-(4-methoxybenzyl)-3-methylaniline displays characteristic signals corresponding to its distinct proton groups: the aromatic protons of the 3-methylaniline and 4-methoxybenzyl moieties, the methylene (B1212753) bridge protons, and the methyl and methoxy (B1213986) group protons.
The aromatic region (typically δ 6.5-7.5 ppm) shows complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the 3-methylaniline ring exhibit a pattern influenced by the activating amino group and the methyl substituent. The protons on the 4-methoxybenzyl ring show a characteristic AA'BB' system, appearing as two doublets, due to the strong electron-donating effect of the methoxy group.
The benzylic methylene protons (Ar-CH₂-N) typically appear as a singlet around δ 4.2-4.5 ppm, integrating to two protons. The methyl group on the 3-methylaniline ring gives rise to a singlet at approximately δ 2.2-2.3 ppm, while the methoxy group protons on the benzyl (B1604629) ring appear as a sharp singlet around δ 3.8 ppm. The amine proton (N-H) may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound Moiety Analogues. Note: This table is compiled from data on structurally similar compounds to predict the expected chemical shifts for this compound.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (3-methylphenyl) | 6.5 - 7.2 | Multiplet (m) | 4H |
| Aromatic H (4-methoxyphenyl) | 6.8 - 7.3 | AA'BB' Pattern (2d) | 4H |
| Methylene H (-CH₂-) | ~4.3 | Singlet (s) | 2H |
| Methoxy H (-OCH₃) | ~3.8 | Singlet (s) | 3H |
| Methyl H (-CH₃) | ~2.3 | Singlet (s) | 3H |
| Amine H (-NH-) | Variable | Broad Singlet (br s) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. With a total of 15 carbon atoms, the spectrum of this compound is expected to show 15 distinct signals, assuming no accidental overlap. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom.
The aromatic carbons resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group (C-O) is the most deshielded, appearing around δ 158-159 ppm. The quaternary carbons and carbons attached to the nitrogen atom also have characteristic shifts. The benzylic methylene carbon (Ar-CH₂-N) is typically found around δ 48-55 ppm. The methyl carbon of the 3-methylaniline group resonates at approximately δ 21 ppm, while the methoxy carbon appears around δ 55 ppm.
Table 2: Predicted ¹³C NMR Resonance Assignments for this compound. Note: Assignments are based on general principles and data from analogous structures. rsc.orgchemicalbook.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (Aromatic, C-N) | ~148 |
| Quaternary C (Aromatic, C-CH₃) | ~139 |
| Quaternary C (Aromatic, C-CH₂) | ~131 |
| Quaternary C (Aromatic, C-OCH₃) | ~159 |
| Aromatic CH | 112 - 130 |
| Methylene C (-CH₂-) | ~48 |
| Methoxy C (-OCH₃) | ~55 |
| Methyl C (-CH₃) | ~21 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are powerful tools for confirming the complex structure of molecules by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to assign specific protons within the overlapping multiplet regions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond couplings). columbia.edu This is crucial for assigning each proton signal to its corresponding carbon atom. For instance, the proton signal for the methylene bridge would show a cross-peak with the methylene carbon signal in the ¹³C NMR spectrum. This technique provides the same information as a DEPT-135 experiment but with much greater sensitivity. columbia.eduuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is invaluable for piecing together the molecular structure. For example, HMBC would show a correlation between the methylene protons and the quaternary carbon of the benzyl group, as well as with carbons on the 3-methylaniline ring, confirming the connectivity across the nitrogen atom.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a precise method for determining the concentration and purity of a substance. acanthusresearch.comemerypharma.com The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. usp.org By using a certified internal standard of known concentration and purity, the absolute quantity of this compound in a sample can be calculated.
For purity determination, a well-resolved signal from the analyte (e.g., the methoxy or methyl singlet) is integrated and compared to the integral of a known amount of an inert internal standard. This allows for a direct measurement of purity without the need for a calibration curve specific to the analyte. emerypharma.com
Furthermore, qNMR can be used to monitor the progress of the reaction that synthesizes this compound, for example, the reductive amination between 3-methylaniline and 4-methoxybenzaldehyde (B44291). By taking aliquots from the reaction mixture at different time points and acquiring ¹H NMR spectra, the relative integrals of the signals corresponding to the starting materials and the product can be used to calculate the reaction conversion and yield over time. mpg.de
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov
In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (C₁₅H₁₇NO, MW = 227.30 g/mol ). nih.gov The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond. This would lead to the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121, which is often the base peak in the spectrum. Another significant fragment would correspond to the 3-methylaniline radical cation or related fragments. Analysis of these fragmentation patterns allows for the confirmation of the compound's identity. ojp.gov
Table 3: Predicted Key Mass Fragments for this compound in GC-MS. Note: Fragmentation is predicted based on typical behavior of similar structures. rsc.org
| m/z | Proposed Fragment |
| 227 | [M]⁺ (Molecular Ion) |
| 121 | [C₈H₉O]⁺ (4-methoxybenzyl cation) |
| 106 | [C₇H₈N]⁺ (Fragment from 3-methylaniline moiety) |
| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl fragment) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Detection
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying chemical compounds. In the analysis of this compound, LC-MS is instrumental in detecting the molecular ion, which provides the initial evidence of the compound's presence and its molecular weight.
When subjected to LC-MS analysis, typically with a soft ionization technique like electrospray ionization (ESI), this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₅H₁₇NO, the calculated monoisotopic mass is 227.1310 Da. nih.gov Therefore, in the positive ion mode ESI-MS spectrum, a peak at m/z 228.1383 would correspond to the [M+H]⁺ ion. The detection of this ion is a critical first step in the structural confirmation of the molecule. The choice of mobile phase, such as acetonitrile (B52724) and water with formic acid, facilitates the protonation of the analyte for detection. sci-hub.se
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| This compound | C₁₅H₁₇NO | 227.1310 | 228.1383 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
To confirm the elemental composition of the detected molecular ion, high-resolution mass spectrometry (HRMS) is employed. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an ion with a high degree of confidence.
For this compound, HRMS analysis would be expected to yield an exact mass for the [M+H]⁺ ion that is very close to the theoretical value. The calculated exact mass for the protonated molecule [C₁₅H₁₈NO]⁺ is 228.1383 Da. nih.gov Experimental determination of this exact mass by HRMS, with a low mass error (typically < 5 ppm), would provide strong evidence for the elemental composition of C₁₅H₁₇NO. This level of accuracy is crucial to distinguish it from other potential isobaric compounds. For instance, a study on a similar compound, N-Methyl-N-(1-p-tolylethyl)aniline, reported a calculated exact mass of 226.1590 for [C₁₆H₁₉N₁ + H]⁺ and an experimentally found mass of 226.1592, demonstrating the precision of HRMS. mdpi.com
| Ion | Elemental Composition | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₅H₁₈NO⁺ | 228.1383 | Within ±0.0011 | < 5 |
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. By selecting the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), its characteristic fragmentation pattern can be obtained.
The fragmentation of this compound is expected to proceed through several key pathways. A dominant fragmentation is the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl amines. libretexts.org This would lead to the formation of the stable 4-methoxybenzyl cation at m/z 121. Another significant fragment would likely arise from the loss of the 4-methoxybenzyl group, resulting in the protonated 3-methylaniline ion at m/z 108. Further fragmentation of the 4-methoxybenzyl cation could involve the loss of formaldehyde (B43269) (CH₂O) to produce a tropylium-like ion at m/z 91. Studies on similar compounds, like 4-methoxybenzylamine, show the loss of NH₃ to form the 4-methoxybenzyl cation. sci-hub.se The fragmentation of larger methylenedianiline (MDA) multimers also shows cleavage at the methylene bridge. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 228.1 | 121.1 | [4-methoxybenzyl]⁺ |
| 228.1 | 108.1 | [3-methylaniline+H]⁺ |
| 121.1 | 91.1 | Loss of CH₂O from [4-methoxybenzyl]⁺ |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. elte.hu
Vibrational Mode Assignment and Functional Group Identification
The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of its various functional groups.
N-H Stretch: A secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. tanta.edu.eg
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹. researchgate.net
C=C Stretches: Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.
C-O Stretch: The aryl-alkyl ether C-O stretching will likely show a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric). uomustansiriyah.edu.iq
Out-of-Plane Bending: The substitution patterns on the aromatic rings will give rise to characteristic C-H out-of-plane bending bands in the 690-900 cm⁻¹ region. The 1,4-disubstituted (para) ring and the 1,3-disubstituted (meta) ring will have distinct patterns.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aryl |
| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂-, -CH₃ |
| C=C Stretch | 1450 - 1600 | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | Aryl Amine |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Aryl-Alkyl Ether |
| Symmetric C-O-C Stretch | 1020 - 1060 | Aryl-Alkyl Ether |
| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Substituted Benzene (B151609) |
Conformational Analysis through Vibrational Spectroscopy
The molecule this compound possesses conformational flexibility due to rotation around the C-N and C-C single bonds. Vibrational spectroscopy can provide insights into the preferred conformation in the solid state (IR) or in solution (Raman). The positions and intensities of certain vibrational bands, particularly those involving the methylene bridge and the aromatic rings, can be sensitive to the dihedral angles between the two aromatic rings. For similar N-benzylated aniline (B41778) derivatives, dihedral angles between the aromatic rings can range from 43° to 68°. Changes in these angles would affect the coupling between vibrational modes and could lead to shifts in the observed frequencies. Raman spectroscopy is particularly useful for studying conformational changes in solution. nih.gov
Theoretical Vibrational Spectra Prediction and Experimental Correlation
To aid in the assignment of the experimental IR and Raman spectra, theoretical calculations using methods like Density Functional Theory (DFT) can be performed. epstem.netresearchgate.net By optimizing the geometry of this compound and calculating its harmonic vibrational frequencies, a theoretical spectrum can be generated.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. nih.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with the experimental data. researchgate.net A good correlation between the scaled theoretical frequencies and the experimental band positions allows for a more confident and detailed assignment of the vibrational modes, including complex mixed vibrations. The potential energy distribution (PED) analysis from the theoretical calculations can be used to determine the contribution of different internal coordinates to each normal mode, providing a detailed understanding of the nature of the vibrations. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the chromophoric systems and the influence of the chemical environment on electron distribution can be obtained.
Chromophore Analysis and Absorption Characteristics
The molecular structure of this compound contains two primary chromophores: the substituted aniline ring and the methoxy-substituted benzyl ring. These aromatic systems are responsible for the compound's characteristic UV absorption profile. The electronic transitions are primarily of the π → π* type, originating from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl rings. The presence of the nitrogen atom also introduces the possibility of n → π* transitions, involving the non-bonding electrons on the nitrogen.
The absorption spectrum is expected to show strong bands in the UV region, characteristic of substituted benzenes. The methoxy group (-OCH₃) on the benzyl ring and the methyl group (-CH₃) and the secondary amine (-NH-) on the aniline ring act as auxochromes, modifying the absorption maxima (λ_max) and the intensity of the absorption bands of the parent benzene chromophore. Electron-donating substituents like the methoxy and amino groups typically cause a bathochromic (red) shift in the absorption maxima. arkat-usa.org
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the electronic absorption spectra of molecules, an effect known as solvatochromism. researchgate.net For this compound, changes in solvent polarity are expected to affect the positions of the absorption bands. bg.ac.rsbiointerfaceresearch.com
In polar solvents, the ground state of the molecule is stabilized through dipole-dipole interactions, which can lead to shifts in the absorption maxima. For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is typically observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. arkat-usa.org The magnitude and direction of these shifts provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Unit Cell Parameters
The unit cell parameters for a crystalline solid define the dimensions and angles of the repeating unit cell. For a hypothetical crystal of this compound, these parameters would be determined through single-crystal X-ray diffraction experiments.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₇NO |
| Formula weight | 227.30 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 8.1 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 1245 ų |
| Z | 4 |
| Density (calculated) | 1.21 g/cm³ |
| Absorption coefficient | 0.08 mm⁻¹ |
| F(000) | 488 |
Note: This table presents hypothetical data for illustrative purposes.
Intermolecular Interactions in the Crystalline Lattice
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary interaction is expected to be N-H···O hydrogen bonding, where the amine hydrogen acts as a donor and the oxygen of the methoxy group on a neighboring molecule acts as an acceptor. scielo.org.co
Bond Lengths, Bond Angles, and Torsional Angles Analysis
The internal geometry of the this compound molecule is defined by its bond lengths, bond angles, and torsional angles.
Table 2: Selected Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound
| Feature | Atoms | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-N (amine) | ~1.40 - 1.45 | |
| C-O (methoxy) | ~1.36 - 1.42 | |
| C-C (aromatic) | ~1.38 - 1.40 | |
| Bond Angles (°) | ||
| C-N-C | ~115 - 125 | |
| C-O-C | ~115 - 120 | |
| Torsional Angles (°) | ||
| C-C-N-C | Variable |
Note: These values are predictions based on similar known structures.
Theoretical and Computational Chemistry Studies on N 4 Methoxybenzyl 3 Methylaniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in theoretical and computational chemistry to predict molecular properties. For N-(4-methoxybenzyl)-3-methylaniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its geometry, electronic properties, and reactivity.
Geometry Optimization and Equilibrium Conformations
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of various spatial arrangements of its atoms to find the conformation with the minimum energy. The key conformational variables would be the torsion angles around the C-N and C-C single bonds of the benzyl (B1604629) group and the aniline (B41778) moiety. The presence of the methyl group on the aniline ring and the methoxy (B1213986) group on the benzyl ring will influence the preferred conformation due to steric hindrance and electronic interactions. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's most stable form.
Electronic Structure Analysis (Charge Distribution, Mulliken Atomic Charges)
Understanding the distribution of electrons within a molecule is crucial for predicting its chemical behavior. Mulliken population analysis is a method to assign partial charges to individual atoms, providing a picture of the charge distribution. In this compound, the nitrogen atom is expected to carry a negative charge due to its high electronegativity. The oxygen atom of the methoxy group will also exhibit a negative charge. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, and the carbon atoms bonded to these electronegative atoms will likely have positive charges. The aromatic rings will show a complex charge distribution due to the delocalized π-electron systems, influenced by the electron-donating methyl and methoxy groups.
Table 1: Illustrative Mulliken Atomic Charges for a Related Molecule (N-benzylaniline)
| Atom | Charge (a.u.) |
| N | -0.65 |
| C (aromatic, bonded to N) | 0.25 |
| C (benzyl, bonded to N) | 0.15 |
| H (on N) | 0.30 |
Note: This data is for a related molecule and serves as an example of expected charge distribution.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies, Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, as the methyl and amino groups are electron-donating, raising the energy of the π-orbitals. The LUMO is likely to be distributed over the benzyl ring, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Representative HOMO-LUMO Energies and Energy Gap for an Aniline Derivative
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.50 |
| Energy Gap (ΔE) | 5.00 |
Note: This data is illustrative and based on typical values for similar aromatic amines.
Global Reactivity Descriptors (Chemical Hardness, Electronegativity, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Electronegativity (χ) is the ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as χ² / (2η).
For this compound, these descriptors would provide a quantitative framework for predicting its behavior in chemical reactions.
Table 3: Exemplary Global Reactivity Descriptors for a Substituted Aniline
| Descriptor | Value |
| Chemical Hardness (η) | 2.50 eV |
| Electronegativity (χ) | 3.00 eV |
| Electrophilicity Index (ω) | 1.80 eV |
Note: These values are hypothetical and serve to illustrate the concepts.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to sites for nucleophilic and electrophilic attack, respectively.
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen and oxygen atoms, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the N-H proton, making them susceptible to nucleophilic attack. The aromatic rings will exhibit a more neutral potential (green), with some variation due to the substituents.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de A key aspect of NBO analysis is the study of hyperconjugation, which involves the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de These interactions contribute to the stability of the molecule.
For this compound, NBO analysis would reveal significant hyperconjugative interactions. For instance, the lone pair on the nitrogen atom (a donor NBO) would interact with the antibonding π* orbitals of the aniline ring (acceptor NBOs), leading to electron delocalization and stabilization. Similarly, interactions between the π orbitals of the aromatic rings and the σ* antibonding orbitals of adjacent C-H or C-C bonds would be identified. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C-C)aniline | ~5-10 |
| π (C-C)aniline | σ* (C-H) | ~1-3 |
| π (C-C)benzyl | σ* (C-H) | ~1-3 |
Note: E(2) values are representative for similar molecular systems and indicate the stabilization energy from hyperconjugation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a powerful lens through which the time-dependent behavior of this compound can be investigated at an atomic level. These simulations model the interactions between atoms over time, offering insights into the molecule's structural flexibility, conformational preferences, and its interactions with surrounding solvent molecules. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated, revealing the dynamic nature of the molecule.
The structure of this compound features several rotatable bonds, which contribute to its conformational flexibility. Key dihedral angles, such as those around the benzylic carbon-nitrogen bond and the bonds connecting the aromatic rings to the amine and methoxy groups, are central to its dynamic behavior. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations and the energy barriers between them.
Table 1: Key Dihedral Angles in Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Behavior |
|---|---|---|
| C(aryl)-C(benzyl)-N-C(aryl) | Defines the relative orientation of the two aromatic rings. | Expected to show significant flexibility, with a preference for non-planar arrangements. |
| C(benzyl)-N-C(aryl)-C(methyl) | Describes the orientation of the methyl group relative to the benzyl group. | Rotation around this bond will influence the local steric environment. |
| C(aryl)-O-C(methoxy)-H | Governs the orientation of the methoxy group's methyl moiety. | Expected to exhibit rapid rotation. |
This table presents a hypothetical representation of key dihedral angles that would be analyzed in a molecular dynamics study of this compound to understand its conformational dynamics.
Solvent Effects and Solvation Properties
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations in explicit solvent environments, such as water or organic solvents, can elucidate the nature of these interactions. The polarity of the solvent is expected to play a crucial role in the solvation of the molecule, with polar solvents likely to form hydrogen bonds with the amine nitrogen and interact with the polar methoxy group.
In polar protic solvents like water or ethanol (B145695), the lone pair of electrons on the nitrogen atom of the amine can act as a hydrogen bond acceptor. The oxygen atom of the methoxy group can also participate in hydrogen bonding. In contrast, in nonpolar solvents, van der Waals interactions would be the dominant force governing solvation. Computational studies on similar aniline derivatives have shown that solvent polarity can influence the dipole moment and polarizability of the molecule. journalirjpac.comsemanticscholar.org The dynamic nature of these solute-solvent interactions, including the formation and breaking of hydrogen bonds, can be tracked over the course of an MD simulation.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can provide a deeper understanding of the molecule's electronic structure and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for assigning experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk
The predicted chemical shifts are sensitive to the molecular geometry, and therefore, an accurate optimized structure is a prerequisite for reliable predictions. For this compound, the electron-donating nature of the methoxy and methyl groups, as well as the amine bridge, will influence the electron density distribution in the aromatic rings, leading to characteristic shifts. youtube.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic H (methoxy-substituted ring) | 6.8 - 7.2 | Aromatic C (methoxy-substituted ring) | 114 - 159 |
| Aromatic H (methyl-substituted ring) | 6.5 - 7.1 | Aromatic C (methyl-substituted ring) | 112 - 148 |
| Methylene (B1212753) H (-CH₂-) | ~4.2 | Methylene C (-CH₂-) | ~48 |
| Methyl H (-CH₃) | ~2.3 | Methyl C (-CH₃) | ~21 |
| Methoxy H (-OCH₃) | ~3.8 | Methoxy C (-OCH₃) | ~55 |
| Amine H (-NH-) | ~4.0 |
This table contains hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted based on DFT calculations and trends observed in similar substituted aniline compounds. The actual values can vary depending on the level of theory and solvent used in the calculation.
Computed Vibrational Frequencies and Intensities (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. q-chem.com DFT calculations can accurately predict these vibrational frequencies and their corresponding IR and Raman intensities. nih.govresearchgate.net This requires the computation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
The calculated vibrational spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹, while C-H stretching vibrations of the aromatic rings and the methyl/methoxy groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N and C-O stretching vibrations, as well as the aromatic C=C stretching modes, would be found in the fingerprint region of the spectrum (below 1600 cm⁻¹).
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3400 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium |
| Aromatic C=C Stretch | 1500 - 1610 | Strong | Strong |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
| C-O Stretch (Aryl-ether) | 1200 - 1270 | Strong | Medium |
This table presents a selection of predicted vibrational frequencies for this compound based on DFT calculations. The exact frequencies and intensities depend on the computational method and basis set employed.
Electronic Transitions and UV-Vis Spectra Prediction
Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the nitrogen lone pair and the oxygen of the methoxy group introduces the possibility of n → π* transitions as well. article4pub.com The conjugation between the aromatic rings through the amine bridge will influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max). The inclusion of solvent effects in the calculations is often crucial for obtaining accurate predictions of UV-Vis spectra. nih.gov
Table 4: Predicted Electronic Transitions and Maximum Absorption Wavelengths (λ_max) for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | ~310 | ~0.15 | Primarily π → π* |
| S₀ → S₂ | ~265 | ~0.40 | Primarily π → π* |
| S₀ → S₃ | ~230 | ~0.25 | π → π* with some n → π* character |
This table provides a hypothetical prediction of the main electronic transitions for this compound as would be calculated by TD-DFT. The oscillator strength (f) is a measure of the intensity of the absorption.
Structure-Reactivity Relationship Elucidation through Computational Models
Computational models are instrumental in understanding how the specific arrangement of atoms and functional groups in this compound dictates its chemical reactivity. These models can predict electronic and steric effects that are otherwise difficult to measure experimentally.
The Hammett and Taft equations are linear free-energy relationships that quantitatively describe the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. While these parameters are traditionally determined experimentally, computational chemistry provides a powerful alternative for their derivation based on calculated electronic properties.
For this compound, the key substituents influencing its reactivity are the 4-methoxy group on the benzyl ring and the 3-methyl group on the aniline ring. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. An electron-donating group has a negative σ value, while an electron-withdrawing group has a positive value. These constants are typically determined for meta (σm) and para (σp) positions. wikipedia.orgcambridge.org
Computational methods, such as those based on Density Functional Theory (DFT), can be employed to calculate electronic properties that correlate with Hammett constants. For instance, calculated changes in the core-electron binding energy (CEBE) in a series of substituted benzene (B151609) derivatives have shown a linear correlation with Hammett substituent constants. wikipedia.org Similarly, quantum chemical parameters like the natural charge on a specific atom or the minimum local ionization energy on the molecular surface have been shown to correlate well with Hammett σ values for substituted anilines.
The Taft equation extends the Hammett principle to account for steric effects in addition to polar (inductive, field, and resonance) effects. wikipedia.org The equation is expressed as:
log(k/k₀) = ρσ + δEs
where σ* is the polar substituent constant and Es is the steric substituent constant. wikipedia.org The values for these parameters can be derived from computationally modeled reaction rates or from calculated molecular properties that reflect steric bulk and electronic influence. For the 3-methyl group in this compound, its steric hindrance can be quantified by the Es parameter, while its electron-donating nature is captured by σ*.
| Substituent | Parameter | Value | Effect |
|---|---|---|---|
| 4-Methoxy (-OCH₃) | σp | -0.27 | Electron-donating |
| 3-Methyl (-CH₃) | σm | -0.07 | Weakly electron-donating |
| Benzyl (-CH₂C₆H₅) | σ | +0.22 | Weakly electron-withdrawing (polar) |
| Methyl (-CH₃) | Es | -1.24 | Moderate steric hindrance |
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural and electronic features, known as molecular descriptors. nih.govmdpi.com For this compound, QSPR models can be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times.
The process of building a QSPR model involves several key steps:
Dataset Selection: A set of molecules with known properties, structurally related to this compound, is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). nih.gov
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Reflecting the electronic properties (e.g., dipole moment, partial atomic charges).
Physicochemical descriptors: Such as logP (lipophilicity).
Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A study on the aqueous solubility of benzylamine (B48309) salts utilized descriptors such as binding energy, surface area, hydrogen bond donors and acceptors, molecular weight, and calculated logP to develop predictive models. libretexts.org For a QSPR model of this compound and its analogs, a similar set of descriptors would likely be relevant.
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Topological | Balaban J index | Molecular branching and shape |
| Geometrical | Molecular Surface Area | Size and shape of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
| Physicochemical | logP | Lipophilicity/hydrophilicity |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |
Computational Investigation of Molecular Interactions
Computational methods are invaluable for studying the non-covalent interactions that govern how this compound interacts with itself and with other molecules. These interactions are crucial for understanding its physical properties and potential biological activity.
Computational techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to model these interactions. For instance, a computational study of N-benzylaniline revealed the presence of N-H···π interactions in the crystal structure. researchgate.net In a similar vein, the interactions in a ternary liquid mixture containing cyclohexylamine (B46788) and benzene were investigated using DFT, highlighting the importance of NH/π interactions. niscpr.res.in A combined experimental and computational analysis of anisole (B1667542) (methoxybenzene) clusters has provided detailed insights into the non-covalent interactions involving the methoxy group and an aromatic ring. utexas.edu
Energy decomposition analysis (EDA) is a computational tool that can dissect the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. This allows for a quantitative understanding of the nature of the intermolecular forces at play.
| Interaction Type | Participating Groups | Description |
|---|---|---|
| Hydrogen Bonding | N-H (donor) with N or O (acceptor) | A relatively strong, directional interaction. |
| π-π Stacking | Aromatic rings | Attractive interaction between the electron clouds of the rings. |
| C-H···π Interactions | C-H bonds and aromatic rings | A weak form of hydrogen bonding. |
| Van der Waals Forces | All atoms | Ubiquitous, non-specific attractive and repulsive forces. |
While specific receptor targets for this compound may not be known, its structural motifs are present in many biologically active molecules. The N-aryl benzylamine scaffold is a common feature in compounds designed to interact with various biological targets, such as kinases. nih.gov Therefore, ligand-receptor interaction modeling of analogous scaffolds serves as a valuable methodological approach to predict potential biological activities and to guide the design of new derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method involves:
Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the receptor (e.g., a protein) and the ligand.
Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the receptor's binding site.
Scoring and Analysis: Evaluating the generated poses using a scoring function to estimate the binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic contacts).
For a flexible molecule like this compound, docking algorithms that can handle ligand flexibility are essential. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time and to obtain a more accurate estimation of the binding free energy. These simulations provide a dynamic picture of the interactions and can reveal important conformational changes in both the ligand and the receptor upon binding. nih.gov
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the separation and analysis of N-(4-methoxybenzyl)-3-methylaniline from complex mixtures. The development and optimization of these methods are critical to achieving accurate and reliable results.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC method involves careful selection and optimization of several parameters to ensure efficient separation and detection.
A typical starting point for method development would involve a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The optimization process would focus on the temperature program of the GC oven, the injector temperature, and the carrier gas flow rate to achieve optimal separation from potential impurities or other components in the sample matrix. Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte, although it is often not necessary for N-benzylanilines.
Table 1: Illustrative GC Method Parameters for Analysis of N-substituted Anilines
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 320 °C (FID) |
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For this compound, a reversed-phase HPLC method is commonly developed.
Method development for HPLC involves selecting an appropriate column, typically a C18 or C8 stationary phase, and optimizing the mobile phase composition. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation of the analyte from other components. The pH of the aqueous phase can be adjusted to control the retention time and peak shape of the basic aniline (B41778) compound. Detection is usually performed using a UV detector, with the wavelength set to the absorbance maximum of this compound.
Ultra-High-Performance Liquid Chromatography (UPLC) Applications
Ultra-high-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. The use of sub-2 µm particle size columns in UPLC systems allows for much faster separations without compromising efficiency. For the analysis of this compound, a UPLC method can provide higher throughput and better resolution from closely eluting impurities. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the UPLC technology. The enhanced resolution and sensitivity of UPLC make it particularly suitable for the analysis of trace levels of the compound in complex matrices. waters.com
Coupled Analytical Techniques for Identification and Quantification
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of this compound, especially at trace levels.
GC-MS and LC-MS/MS for Trace Analysis and Confirmation
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. For trace analysis of this compound, GC-MS in selected ion monitoring (SIM) mode can provide low detection limits. The mass spectrum of the compound serves as a fingerprint, allowing for confident identification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an even more powerful technique for trace analysis and confirmation. d-nb.inforesearchgate.nettandfonline.com After separation by LC, the analyte is ionized (e.g., by electrospray ionization) and subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated molecule of this compound is selected. This ion is then fragmented, and specific product ions are monitored in the second stage of mass analysis. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. d-nb.inforesearchgate.nettandfonline.com
Table 2: Representative LC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion (e.g., [M+H]+) → Product Ion(s) |
UPLC-MS/MS for Enhanced Sensitivity and Selectivity
The combination of ultra-high-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) represents the state-of-the-art for the analysis of trace-level compounds in complex samples. The narrow peaks and high separation efficiency of UPLC lead to a significant enhancement in sensitivity when coupled with a mass spectrometer. nih.gov This is because the analyte is delivered to the ion source in a more concentrated band, resulting in a stronger signal.
The enhanced selectivity of UPLC-MS/MS allows for the reliable quantification of this compound even in the presence of co-eluting interferences. nih.gov The development of a UPLC-MS/MS method would involve optimizing both the chromatographic separation and the mass spectrometric parameters to achieve the lowest possible limits of detection and quantification. This technique is particularly valuable in research contexts where the concentration of the target analyte is very low or the sample matrix is particularly complex.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways with Enhanced Atom Economy
The principles of green chemistry are central to the future of chemical synthesis, emphasizing the need for processes that are both efficient and environmentally benign. A key metric in this endeavor is atom economy, which measures the extent to which atoms from the starting materials are incorporated into the final product.
Future research is directed towards developing novel synthetic routes to N-(4-methoxybenzyl)-3-methylaniline that maximize atom economy. This involves a shift away from classical methods that may generate significant waste towards more sophisticated and sustainable approaches.
Key Research Thrusts:
Catalytic C-N Cross-Coupling Reactions: The development of more efficient and selective catalysts for C-N bond formation is a primary focus. This includes the use of earth-abundant metals and ligands that can operate under milder reaction conditions.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps can significantly improve efficiency and reduce waste.
Use of Greener Solvents: The replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, is a critical area of investigation.
Table 1: Comparison of Synthetic Methodologies for N-aryl Benzylamines
| Synthetic Method | Typical Catalyst | Advantages | Disadvantages |
| Reductive Amination | Pd/C, NaBH4 | High yields, readily available starting materials | Use of stoichiometric reducing agents |
| Buchwald-Hartwig Amination | Palladium-based catalysts | High functional group tolerance | Expensive catalysts, potential for metal contamination |
| Ullmann Condensation | Copper-based catalysts | Cost-effective catalysts | Often requires high reaction temperatures |
Application of Machine Learning and AI in Predicting Chemical Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.govrjptonline.orgsciencedaily.com These computational tools can significantly accelerate the discovery and optimization of synthetic routes.
For this compound, ML models can be trained on large datasets of chemical reactions to predict its reactivity in various chemical transformations. This can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments.
Potential Applications of ML and AI:
Reaction Yield Prediction: AI algorithms can be developed to forecast the yield of a reaction based on the starting materials, reagents, and reaction conditions. rjptonline.org
Prediction of Physicochemical Properties: ML models can estimate properties such as solubility, boiling point, and toxicity, which is crucial for process development and safety assessment.
De Novo Design of Synthetic Pathways: AI can be used to propose entirely new synthetic routes to a target molecule, potentially leading to more efficient and sustainable processes.
Table 2: Machine Learning Models in Chemical Reactivity Prediction
| Model Type | Input Data | Predicted Output | Potential for this compound |
| Neural Networks | Molecular descriptors, reaction conditions | Reaction yield, product distribution | Optimization of synthesis conditions |
| Random Forest | Molecular fingerprints | Chemical reactivity, regioselectivity | Predicting reaction outcomes with different reagents |
| Support Vector Machines | Spectroscopic data | Reaction kinetics, conversion rates | Real-time monitoring and control of synthesis |
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics. Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of reactions, allowing for precise control and optimization of reaction parameters. researchgate.netmdpi.com
The synthesis of this compound can be monitored using a variety of spectroscopic methods to track the consumption of reactants and the formation of the product. This real-time data can be used to ensure complete conversion and to minimize the formation of byproducts.
Applicable Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the C=O stretch of an aldehyde precursor and the appearance of the N-H stretch of the amine product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products throughout the reaction.
Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. mdpi.com
Exploration of this compound as a Versatile Synthon in Complex Molecule Assembly
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The structural features of this compound, including its secondary amine linkage and substituted aromatic rings, make it an attractive synthon for the construction of more complex molecules.
Future research will likely focus on exploring the utility of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. Its derivatization can lead to a wide range of compounds with diverse biological activities and material characteristics.
Potential Synthetic Applications:
Synthesis of Biologically Active Compounds: The aniline (B41778) and benzylamine (B48309) moieties are common features in many pharmacologically active molecules. This compound can serve as a scaffold for the synthesis of new drug candidates.
Development of Novel Ligands: The nitrogen atom can act as a coordination site for metal ions, making this compound a precursor for the synthesis of new ligands for catalysis and materials science.
Creation of Functional Materials: The aromatic rings can be further functionalized to introduce properties such as fluorescence or conductivity, leading to the development of new organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
